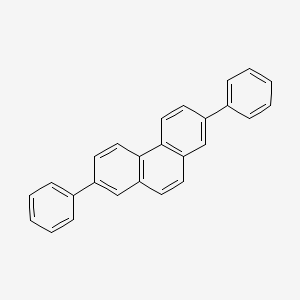

2,7-Diphenylphenanthrene

Beschreibung

2,7-Diphenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) featuring a phenanthrene core substituted with phenyl groups at the 2- and 7-positions. Phenanthrene derivatives are valued for their applications in materials science, optoelectronics, and pharmaceuticals due to their rigid, planar structures and tunable electronic properties .

Eigenschaften

CAS-Nummer |

37634-87-0 |

|---|---|

Molekularformel |

C26H18 |

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

2,7-diphenylphenanthrene |

InChI |

InChI=1S/C26H18/c1-3-7-19(8-4-1)21-13-15-25-23(17-21)11-12-24-18-22(14-16-26(24)25)20-9-5-2-6-10-20/h1-18H |

InChI-Schlüssel |

DLLLHLGSCWQNBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenylphenanthrene typically involves the reaction of phenanthrene with phenyl groups under specific conditions. One common method involves the use of benzopinacol and trifluoromethanesulfonic acid (triflic acid) in dry toluene. The reaction is carried out under a nitrogen atmosphere and involves cooling the mixture to 0°C before adding the triflic acid. The mixture is then stirred at room temperature for 24 hours, followed by extraction and recrystallization to obtain the pure product .

Industrial Production Methods: While detailed industrial production methods for 2,7-diphenylphenanthrene are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,7-Diphenylphenanthrene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as halogenation with bromine, can occur at specific positions on the phenanthrene ring.

Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed depend on the type of reaction and the specific conditions used.

Wissenschaftliche Forschungsanwendungen

2,7-Diphenylphenanthrene has several scientific research applications:

Chemistry: It is used in the study of charge transport properties and solid-state emission.

Biology and Medicine: While specific biological and medical applications are less documented, derivatives of phenanthrene have been explored for their potential in drug development and as fluorescent probes.

Wirkmechanismus

The mechanism by which 2,7-diphenylphenanthrene exerts its effects is primarily related to its electronic properties. The compound’s ability to transport charge and emit light is due to the extended conjugation of the phenanthrene core and the phenyl groups. This conjugation allows for efficient electron delocalization, which is crucial for its semiconducting and photoluminescent properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomerism: 2,7-Diphenylphenanthrene vs. 4,5-Diphenylphenanthrene

The position of phenyl substituents significantly impacts molecular geometry and properties. For example:

- 4,5-Diphenylphenanthrene (evidenced in multiple studies) adopts a twisted, nonplanar conformation due to steric hindrance between the phenyl groups at the 4- and 5-positions. This distortion enables its use as a building block for highly twisted aromatic macrocycles, which exhibit unique optoelectronic properties and aggregation-induced emission (AIE) behavior .

- 2,7-Diphenylphenanthrene (hypothesized here) likely retains a more planar structure due to reduced steric clash between the 2- and 7-phenyl groups.

Key Differences:

Comparison with 9,10-Diphenylphenanthrene

9,10-Diphenylphenanthrene, synthesized via palladium-catalyzed coupling and auto-oxidation (88% yield ), shares a phenanthrene core but differs in substituent placement. Its fully conjugated structure is ideal for applications in PAH-based nanomaterials. However, the 9,10-substitution pattern may reduce solubility compared to 2,7-substituted analogs, as para-substituted phenyl groups increase molecular symmetry and stacking tendencies .

Dihydrophenanthrene Derivatives

Dihydrophenanthrenes (e.g., 9,10-dihydrophenanthrene) are partially saturated analogs with distinct biological and electronic properties:

- Biological Activity: Dihydrophenanthrenes exhibit antimicrobial properties, as seen in N,N-diacetylamino derivatives .

- Electronic Effects : Saturation reduces conjugation, lowering electrical conductivity but enhancing fluorescence quantum yields .

Comparison Table:

Optoelectronic Potential

Substituent position dictates optoelectronic behavior:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.